molecular formula C8H8N4 B1616041 N-phenyl-1H-1,2,4-triazol-5-amine CAS No. 2433-53-6

N-phenyl-1H-1,2,4-triazol-5-amine

Cat. No. B1616041
CAS RN: 2433-53-6
M. Wt: 160.18 g/mol
InChI Key: IDAXEDQVCSLSEM-UHFFFAOYSA-N
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Description

“N-phenyl-1H-1,2,4-triazol-5-amine” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms like the 1,2,4-triazole ring, are important active pharmaceutical scaffolds . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of “N-phenyl-1H-1,2,4-triazol-5-amine” and similar compounds often involves several steps. For example, one synthesis started from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “N-phenyl-1H-1,2,4-triazol-5-amine” and similar compounds has been established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . In the crystal structure, the intermolecular N–H···N hydrogen bonds link the molecules which stabilize the structure .


Chemical Reactions Analysis

The chemical reactions involving “N-phenyl-1H-1,2,4-triazol-5-amine” and similar compounds can be complex. For instance, a new family of nitrogen-rich energetic salts based on 3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine were synthesized and characterized by 1H and 13C nuclear magnetic resonance, infrared spectroscopy, and elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-phenyl-1H-1,2,4-triazol-5-amine” and similar compounds can be determined by various techniques. For instance, the IR absorption spectra of certain derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Protective Groups for Amines : The phenyldiazenyl group, derived from compounds like N-phenyl-1H-1,2,4-triazol-5-amine, serves as a protecting group for secondary amines. This protection is compatible with various chemical conditions and can be reversed using trifluoroacetic acid and a reducing agent (Lazny, Sienkiewicz, & Bräse, 2001).
  • Structural Analysis : The study of tautomers of 3-phenyl-1H-1,2,4-triazol-5-amine revealed insights into their crystal structures and π-electron delocalization, which is critical for understanding their chemical behavior and applications (Dolzhenko et al., 2008).

Material Science and Catalysis

  • Metal Coordination Complexes : N-phenyl-1H-1,2,4-triazol-5-amine derivatives have been used to synthesize coordination complexes with metals like Ni(II), showcasing potential applications in magnetic materials and catalysis (Schweinfurth et al., 2013).

Pharmaceutical Research

  • Antimicrobial Activities : Derivatives of N-phenyl-1H-1,2,4-triazol-5-amine exhibit antimicrobial activities, highlighting their potential in developing new antibacterial and antifungal agents (Bektaş et al., 2007).

Organic Light-Emitting Diodes (OLEDs)

  • Electronic Materials : Derivatives of N-phenyl-1H-1,2,4-triazol-5-amine have been explored for their use in organic light-emitting diodes (OLEDs), demonstrating the potential of these compounds in electronic and photonic applications (Ge et al., 2008).

Novel Synthetic Methodologies

  • Synthesis of 1,2,3-Triazoles : Innovative methods have been developed for synthesizing 1,2,3-triazoles from primary amines and ketones using N-phenyl-1H-1,2,4-triazol-5-amine derivatives, broadening the scope of synthetic organic chemistry (Thomas et al., 2016).

Future Directions

The future directions for research on “N-phenyl-1H-1,2,4-triazol-5-amine” and similar compounds are promising. For instance, 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Another study suggested that a new class of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTI) could be developed to avoid HIV-associated neurocognitive disorders (HAND) .

properties

IUPAC Name

N-phenyl-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-2-4-7(5-3-1)11-8-9-6-10-12-8/h1-6H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAXEDQVCSLSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308639
Record name N-phenyl-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-1H-1,2,4-triazol-5-amine

CAS RN

2433-53-6
Record name NSC206144
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-phenyl-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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